molecular formula C16H30O2 B1145912 (11E)-Tetradecen-1-yl-d5 Acetate CAS No. 1209778-49-3

(11E)-Tetradecen-1-yl-d5 Acetate

Cat. No.: B1145912
CAS No.: 1209778-49-3
M. Wt: 259.44 g/mol
InChI Key: YJINQJFQLQIYHX-SMJXTGSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11E)-Tetradecen-1-yl-d5 Acetate is a deuterated analog of (11E)-Tetradecen-1-yl Acetate, a compound commonly used in pheromone research. The deuterium labeling at the 5th position provides a unique isotopic signature, making it useful in various analytical applications. This compound is characterized by its molecular formula C16H30O2 and is known for its role in chemical communication among insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E)-Tetradecen-1-yl-d5 Acetate typically involves the deuteration of (11E)-Tetradecen-1-ol followed by acetylation. The deuteration process can be achieved using deuterium gas (D2) in the presence of a suitable catalyst. The acetylation step involves reacting the deuterated alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for deuteration and large-scale distillation units for purification. The use of automated systems ensures consistency and high yield in the production process.

Chemical Reactions Analysis

Types of Reactions

(11E)-Tetradecen-1-yl-d5 Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group back to the alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (11E)-Tetradecen-1-al or (11E)-Tetradecanoic acid.

    Reduction: Formation of (11E)-Tetradecen-1-ol-d5.

    Substitution: Formation of various substituted (11E)-Tetradecen-1-yl derivatives.

Scientific Research Applications

(11E)-Tetradecen-1-yl-d5 Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in isotope labeling studies to understand reaction mechanisms.

    Biology: Employed in pheromone research to study insect behavior and communication.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique isotopic properties.

    Industry: Utilized in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (11E)-Tetradecen-1-yl-d5 Acetate involves its interaction with specific receptors in insects, mimicking natural pheromones. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. The compound binds to olfactory receptors, triggering a cascade of biochemical events that result in behavioral changes in insects.

Comparison with Similar Compounds

Similar Compounds

    (11E)-Tetradecen-1-yl Acetate: The non-deuterated analog, commonly used in pheromone studies.

    (9E,11Z)-9,11-Tetradecadien-1-yl Acetate: Another pheromone compound with a different double bond configuration.

    (Z)-11-Tetradecen-1-yl Acetate: A stereoisomer with a cis configuration.

Uniqueness

(11E)-Tetradecen-1-yl-d5 Acetate is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic signature allows for precise tracking in metabolic studies and enhances the accuracy of analytical techniques such as mass spectrometry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (11E)-Tetradecen-1-yl-d5 Acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1-Tetradecene-d5", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate" ], "Reaction": [ "1. 1-Tetradecene-d5 is reacted with acetic anhydride and pyridine to form (11E)-Tetradecen-1-yl-d5 Acetate.", "2. The reaction mixture is then quenched with sodium bicarbonate and extracted with methanol.", "3. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.", "4. The crude product is purified by column chromatography using a silica gel column and eluting with a mixture of hexane and ethyl acetate.", "5. The purified product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity." ] }

CAS No.

1209778-49-3

Molecular Formula

C16H30O2

Molecular Weight

259.44 g/mol

IUPAC Name

[(E)-13,13,14,14,14-pentadeuteriotetradec-11-enyl] acetate

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+/i1D3,3D2

InChI Key

YJINQJFQLQIYHX-SMJXTGSFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCOC(=O)C

Canonical SMILES

CCC=CCCCCCCCCCCOC(=O)C

Synonyms

(11E)-11-Tetradecen-13,13,14,14,14-d5-1-ol 1-Acetate;  (E)-11-Tetradecen-1-ol Acetate-d5;  trans-11-Tetradecen-1-ol Acetate-d5;  trans-11-Tetradecen-1-yl Acetate-d5;  trans-11-Tetradecenol Acetate-d5;  trans-11-Tetradecenyl Acetate-d5; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.